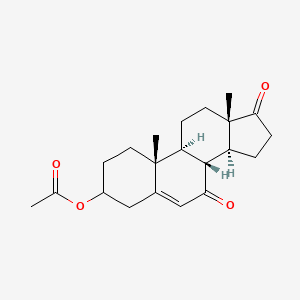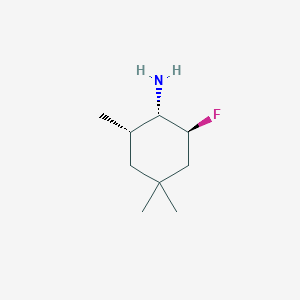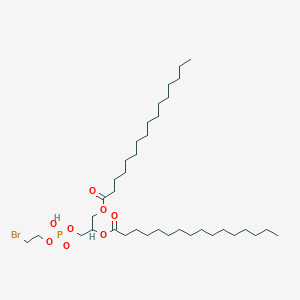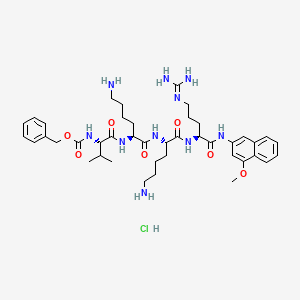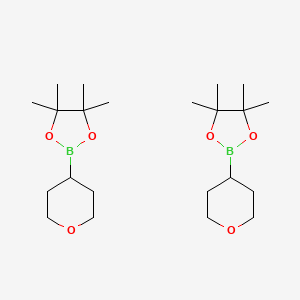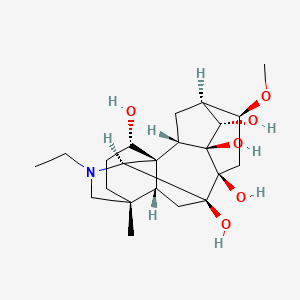
Tatsinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tatsinine is a natural product belonging to the quinoxaline class of compounds. It is widely used in medicine and drug research. This compound is a white crystalline solid with a bitter taste. It has low solubility and is mainly soluble in organic solvents such as ethanol and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tatsinine typically involves chemical synthesis methods. One commonly used method starts with benzaldehyde as the starting material. Through a series of reaction steps such as hydrogenation and cyclization, this compound is finally obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques such as continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Tatsinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: this compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Tatsinine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism by which Tatsinine exerts its effects involves interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
Tatsinine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: A parent compound with similar structural features.
2,3-Dimethylquinoxaline: A derivative with additional methyl groups.
6-Nitroquinoxaline: A derivative with a nitro group at the 6-position.
Uniqueness of this compound: this compound is unique due to its specific substitution pattern and the presence of functional groups that confer distinct chemical and biological properties. Its low solubility and specific reactivity make it a valuable compound for various applications.
By understanding the properties, preparation methods, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various fields and develop new applications for this versatile compound.
Propiedades
Fórmula molecular |
C22H35NO6 |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
(1R,2S,3S,4S,5R,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,4,8,9,16-pentol |
InChI |
InChI=1S/C22H35NO6/c1-4-23-10-18(2)6-5-15(24)21-13-7-11-12(29-3)8-20(27,22(13,28)16(11)25)19(26,17(21)23)9-14(18)21/h11-17,24-28H,4-10H2,1-3H3/t11-,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+,22-/m0/s1 |
Clave InChI |
SAENAALZZONVML-BZUGHYTCSA-N |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@]([C@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5([C@H]6O)O)OC)O)O)O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6O)O)OC)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


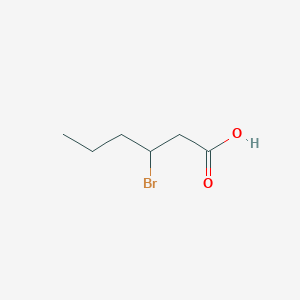
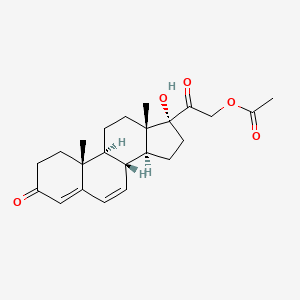
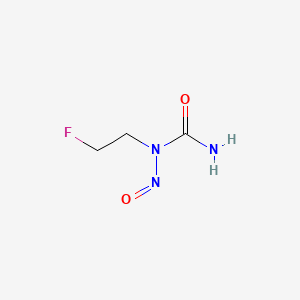

![Methanaminium, N-[4-[bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, acetate](/img/structure/B13412233.png)
